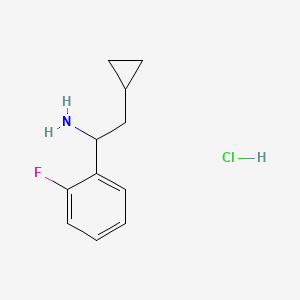

![molecular formula C16H14INO5 B2650218 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde CAS No. 345981-32-0](/img/structure/B2650218.png)

3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

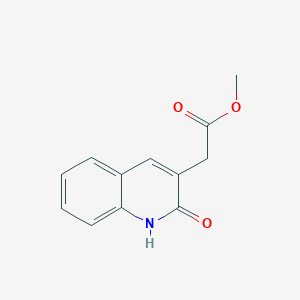

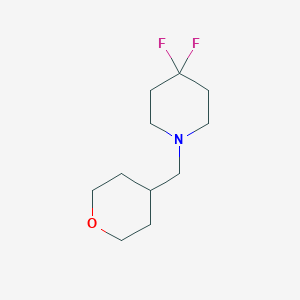

3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde is a unique chemical compound. It has an empirical formula of C16H14INO5 and a molecular weight of 427.190 Da . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde can be represented by the SMILES stringCCOc1cc(C=O)cc(I)c1OCc2ccc(I)cc2 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis

The physical form of 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde is solid . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Photocatalytic Oxidation

One significant application of derivatives of 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde is in photocatalytic oxidation. Higashimoto et al. (2009) discuss the photocatalytic oxidation of benzyl alcohol and its derivatives, highlighting the high conversion and selectivity of this process under a TiO2 photocatalyst and O2 atmosphere (Higashimoto et al., 2009).

Oxidation Reactions

Lai et al. (2002) investigated the oxidation of methoxy substituted benzyl phenyl sulfides, revealing insights into the reaction mechanisms of high valent oxoruthenium compounds with sulfides. This research underscores the complex interplay of single electron transfer and direct oxygen atom transfer in oxidation reactions (Lai et al., 2002).

Catalysis

In the field of catalysis, Perozo-Rondón et al. (2006) explored the condensation of benzaldehyde and substituted benzaldehydes using alkaline carbons as catalysts. This study is vital for the development of intermediates with medical applications, highlighting the potential of 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde derivatives in pharmaceutical synthesis (Perozo-Rondón et al., 2006).

Oxidation Mechanisms

The work by Keener and Arp (1994) on the transformations of aromatic compounds by Nitrosomonas europaea is particularly relevant. Their research illustrates the oxidation mechanisms of various aromatic compounds, including derivatives similar to 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde, providing a deeper understanding of microbial interactions with aromatic pollutants (Keener & Arp, 1994).

Safety and Hazards

properties

IUPAC Name |

3-ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14INO5/c1-2-22-15-8-12(9-19)7-14(17)16(15)23-10-11-3-5-13(6-4-11)18(20)21/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOSZYGCFOJAEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14INO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

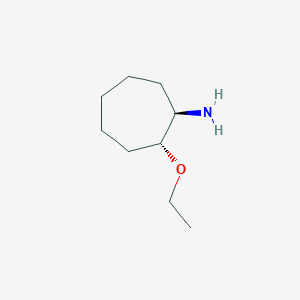

![(4As,8aS)-1,3,4,5,6,7,8,8a-octahydropyrano[3,4-c]pyridin-4a-ol;hydrochloride](/img/structure/B2650140.png)

![3-[(Z)-(4-bromo-2-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2650144.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2650148.png)

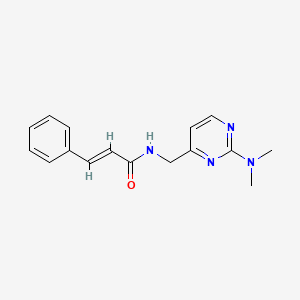

![N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2650150.png)

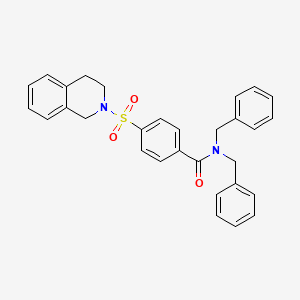

![N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2650156.png)